Product packaging for dl-Alanyl-dl-asparagine(Cat. No.:CAS No. 20051-99-4)

dl-Alanyl-dl-asparagine

Cat. No.: B7788981
CAS No.: 20051-99-4
M. Wt: 203.20 g/mol
InChI Key: CCUAQNUWXLYFRA-UHFFFAOYSA-N
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Description

Significance of Dipeptides as Fundamental Peptide Units in Academic Inquiry

The significance of dipeptides in biochemical research is multifaceted. They are crucial for comprehending protein structure and function and are involved in numerous biological processes. numberanalytics.com Their relatively simple structure allows for the establishment of straightforward correlations between their structural parameters and biological activity. researchgate.net This makes them ideal candidates for studies on enzyme-substrate interactions, as they can act as substrates for peptidases and proteases. Furthermore, their low molecular weight and the possibility of oral administration make them attractive for drug discovery and development. researchgate.net

Importance of Stereochemistry in Peptide Systems: The Case of dl-Alanyl-dl-asparagine (B156587)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in peptide chemistry, profoundly influencing a peptide's chemical properties and biological activity. nih.govfrontiersin.org Most naturally occurring amino acids are in the L-configuration, and enzymes and receptors in biological systems are often specific to this form. numberanalytics.comlibretexts.org The incorporation of D-amino acids, as seen in this compound, can significantly alter a peptide's properties. This "stereochemical engineering" can increase the structural diversity of peptides and impart greater conformational rigidity. researchgate.net The presence of both D and L forms of alanine (B10760859) and asparagine in this compound makes it a racemic mixture, offering a unique platform for studying the impact of stereoisomerism. The specific spatial arrangement determined by the stereochemistry of the constituent amino acids is crucial for how the peptide interacts with its environment, particularly in biological systems. nih.gov

Research Trajectories for this compound within Peptide Chemistry and Biochemistry

Research involving this compound and similar dipeptides is exploring several promising avenues. One key area is its use in studying enzyme specificity and kinetics, given its role as a substrate for various peptidases. The mechanism of action involves the hydrolysis of the peptide bond, releasing the constituent amino acids which can then enter metabolic pathways. Additionally, the thermodynamic properties of dipeptides like this compound in different solvent systems are being investigated to understand solute-solvent interactions, which is fundamental to their behavior in biological fluids. researchgate.net The unique stereochemistry of this compound also makes it a subject of interest in the design of novel peptide-based materials and therapeutics where stability against enzymatic degradation is desirable, as D-amino acids can confer resistance to proteases. researchgate.net

Compound Data

Below are tables detailing the properties and components of this compound.

Table 1: Properties of this compound

PropertyValue
CAS Number1999-41-3 dechema.decookechem.com
Molecular FormulaC₇H₁₃N₃O₄ cookechem.com
Molecular Weight203.20 g/mol cookechem.comnih.gov

Table 2: Constituent Amino Acids

Compound NameStereochemistry
AlanineDL
AsparagineDL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B7788981 dl-Alanyl-dl-asparagine CAS No. 20051-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941962
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-57-3, 1999-41-3, 20051-99-4
Record name NSC186899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1999-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Building Block Chemistry of Dl Alanyl Dl Asparagine

Chemical Synthesis of dl-Alanyl-dl-asparagine (B156587)

The chemical synthesis of this compound involves the formation of a peptide bond between dl-alanine (B559559) and dl-asparagine (B7722725). This process requires careful control of reaction conditions and the use of protecting groups to prevent unwanted side reactions. Two primary strategies are employed for this purpose: solution-phase peptide synthesis and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids in a suitable solvent. The synthesis of this compound in solution would typically involve the protection of the amino group of dl-alanine and the carboxylic acid group of dl-asparagine. The side-chain amide of asparagine may also require protection to prevent dehydration to a nitrile under certain activation conditions.

Protecting Group Strategies:

Coupling Reagents:

The formation of the peptide bond requires the activation of the carboxylic acid of the N-protected dl-alanine. A variety of coupling reagents can be employed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the asparagine ester. To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides.

Other effective coupling reagents include phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Solution-Phase Synthesis Scheme:

Protection: Protection of the amino group of dl-alanine (e.g., with Boc anhydride) and the carboxylic acid of dl-asparagine (e.g., by esterification). The asparagine side chain may also be protected.

Activation and Coupling: The N-protected dl-alanine is activated with a coupling reagent (e.g., DCC/HOBt) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The protected dl-asparagine is then added to form the protected dipeptide.

Deprotection: The protecting groups are removed to yield this compound. For a Boc-protected dipeptide ester, this would typically involve treatment with a strong acid like trifluoroacetic acid (TFA) followed by saponification of the ester.

Table 1: Common Coupling Reagents in Solution-Phase Synthesis

Coupling ReagentAbbreviationClassAdditive Often Used
DicyclohexylcarbodiimideDCCCarbodiimide (B86325)HOBt
N,N'-DiisopropylcarbodiimideDICCarbodiimideHOBt, HOAt
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium Salt-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltHOBt
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltHOAt

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a more streamlined approach by anchoring the growing peptide chain to an insoluble polymer support. This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.

General SPPS Scheme for this compound:

Resin Loading: The first amino acid, dl-asparagine, with its α-amino group protected (typically with Fmoc), is attached to a solid support (resin). The side chain of asparagine is usually protected with a Trt group.

Deprotection: The Fmoc group is removed from the resin-bound asparagine using a mild base, typically a solution of piperidine (B6355638) in DMF.

Coupling: The next amino acid, Fmoc-protected dl-alanine, is activated in solution with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin to react with the free amino group of the bound asparagine.

Cleavage and Deprotection: Once the dipeptide is assembled on the resin, it is cleaved from the support and the side-chain protecting group is removed simultaneously, typically using a strong acid cocktail such as TFA with scavengers.

The use of dl-amino acids in both steps will result in the desired racemic dipeptide.

Table 2: Comparison of Solution-Phase and Solid-Phase Peptide Synthesis

FeatureSolution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis
State of Reactants All reactants are in solution.Growing peptide is attached to a solid support.
Purification Requires purification after each step (e.g., crystallization, chromatography).Purification by filtration and washing of the solid support.
Scalability More readily scalable for large quantities.Typically used for smaller to medium-scale synthesis.
Automation Less amenable to full automation.Easily automated.
Reagent Excess Use of large excess of reagents is less practical due to purification challenges.Large excess of reagents can be used to drive reactions to completion.

Green Chemistry Principles in Dipeptide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In peptide synthesis, this often involves the use of safer solvents, minimizing waste, and improving atom economy.

Greener Solvents: Traditional solvents used in peptide synthesis, such as DMF, DCM, and N-methyl-2-pyrrolidone (NMP), are facing increasing scrutiny due to their toxicity. Research has focused on identifying greener alternatives. For solid-phase synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have shown promise as replacements for DMF and DCM. In some cases, solvent-free methods are being developed, which can significantly reduce waste.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. Traditional peptide synthesis often has poor atom economy due to the use of protecting groups and activating agents, which are not part of the final dipeptide. Strategies to improve atom economy include the development of catalytic methods for peptide bond formation that avoid the need for stoichiometric activating agents.

Stereocontrolled Synthesis and Diastereoselectivity in Racemic Mixtures

The synthesis of this compound from racemic starting materials will result in a mixture of four diastereomers: L-Ala-L-Asn, D-Ala-D-Asn, L-Ala-D-Asn, and D-Ala-L-Asn. Since the starting materials are racemic mixtures of dl-alanine and dl-asparagine, the coupling reaction will produce these four products in roughly equal amounts, assuming no significant diastereoselectivity.

Controlling the stereochemical outcome is a major challenge in peptide synthesis. To obtain a specific stereoisomer, optically pure starting materials (L- or D-amino acids) would be required. However, for the synthesis of the racemic dl-dipeptide, the lack of stereocontrol is the intended outcome.

Racemization, the conversion of a chiral center into a racemic mixture, is a potential side reaction during the activation and coupling steps, particularly for the amino acid being activated (in this case, alanine). The use of coupling additives like HOBt and HOAt is crucial for suppressing this side reaction.

Preparation of Constituent Amino Acids (dl-Alanine, dl-Asparagine) for Peptide Synthesis

The starting materials for the synthesis of this compound are the racemic amino acids dl-alanine and dl-asparagine.

dl-Alanine: Racemic alanine (B10760859) can be synthesized through various methods, including the Strecker synthesis, which involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis. Another common method is the ammonolysis of α-bromopropionic acid.

dl-Asparagine: The synthesis of dl-asparagine can be more complex due to the side-chain amide. One approach involves the reaction of maleic anhydride (B1165640) with ammonia to form β-aminosuccinamic acid, which can then be converted to dl-asparagine. Chemical synthesis can also start from aspartic acid, with the side-chain carboxyl group being selectively amidated.

For use in peptide synthesis, these amino acids must be derivatized with appropriate protecting groups on their α-amino and, in the case of asparagine, potentially the side-chain amide and C-terminal carboxyl groups.

Enzymatic and Biocatalytic Routes to Peptide Bond Formation

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including high stereospecificity, mild reaction conditions (aqueous environment, neutral pH, and ambient temperature), and the avoidance of protecting groups and toxic reagents.

Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific conditions. This can be achieved through either thermodynamically controlled synthesis (reversal of hydrolysis) or kinetically controlled synthesis (aminolysis of an activated ester).

For the synthesis of this compound, a non-specific protease or a mixture of proteases that can act on both D- and L-amino acids would be required. Alternatively, specific enzymes that can synthesize D-amino acid-containing peptides, such as those found in non-ribosomal peptide synthetases (NRPSs), could potentially be engineered for this purpose.

While enzymatic synthesis of specific L-dipeptides is well-established, the biocatalytic synthesis of racemic dipeptides like this compound is less common, as the primary advantage of enzymes is their stereoselectivity. However, the development of novel biocatalysts with broader substrate specificity could make this a viable and greener alternative to chemical synthesis in the future.

Enzyme-Catalyzed Synthesis Mechanisms (e.g., DltA-mediated peptide formation)

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for peptide bond formation. researchgate.net These biocatalytic approaches can operate under mild conditions and often eliminate the need for complex protection and deprotection steps. researchgate.net

While specific literature detailing the DltA-mediated synthesis of this compound is scarce, the mechanism of related ligases provides a model for such enzymatic peptide formation. D-alanine-D-alanine ligase (DDL), for instance, catalyzes the formation of D-alanyl-D-alanine, a key component of the bacterial cell wall peptidoglycan. researchgate.netnih.gov This process is ATP-dependent and involves the formation of a D-alanyl-phosphate intermediate, which is then susceptible to nucleophilic attack by the amino group of a second D-alanine molecule. researchgate.net

Similarly, enzymes known as L-amino acid ligases (Lals) have been developed that can produce various dipeptides through fermentative processes. researchgate.net These enzymes catalyze the formation of a peptide bond between two L-amino acids, also in an ATP-dependent manner. A plausible mechanism for an enzyme-catalyzed synthesis of alanyl-asparagine would involve the activation of the carboxyl group of the first amino acid (alanine) via phosphorylation, followed by a nucleophilic attack from the amino group of the second amino acid (asparagine) to form the dipeptide and release inorganic phosphate (B84403).

Biocatalytic Production of Amino Acid Precursors

The efficient synthesis of this compound relies on the availability of its constituent amino acid precursors, alanine and asparagine. Biocatalytic methods provide sustainable routes to these building blocks from renewable resources. nih.gov

Alanine: L-alanine is produced industrially, traditionally through the enzymatic decarboxylation of L-aspartic acid. nih.gov More modern and sustainable approaches focus on microbial fermentation using renewable sugars as a starting material. nih.gov Key enzymes in these biocatalytic routes include:

Alanine Dehydrogenase (AlDH): This enzyme catalyzes the reductive amination of pyruvate (B1213749) to L-alanine, using a cofactor like NADH. rsc.orgnih.gov Photo/biocatalytic systems have been developed that couple AlDH with a visible-light-driven NADH regeneration system for efficient L-alanine production. rsc.org

Transaminases: L-alanine can be synthesized by the transamination between pyruvate and an amino donor like glutamate (B1630785) or valine. nih.gov

Asparagine: The biocatalytic production of L-asparagine is an attractive alternative to extraction from plants or chemical synthesis. frontiersin.orgnih.govnih.gov

Asparagine Synthetase (AS): This enzyme is central to the biosynthesis of L-asparagine from L-aspartic acid. frontiersin.orgnih.gov NH4+-dependent asparagine synthetase (AS-A) uses ammonium (B1175870) as the amide donor, while glutamine-dependent asparagine synthetase (AS-B) can use either ammonium or glutamine. nih.gov Research has focused on gene mining to discover novel, highly active AS enzymes. frontiersin.orgnih.gov A significant challenge in this process is the high cost of the ATP required by the enzyme; this has been addressed by developing coupled systems where a second enzyme, such as polyphosphate kinase, regenerates ATP in situ. frontiersin.orgnih.gov

Below is a table summarizing enzymes involved in the biocatalytic production of these amino acid precursors.

Table 1: Enzymes in Biocatalytic Production of Alanine and Asparagine

Amino Acid Enzyme Reaction Catalyzed Substrates
Alanine Alanine Dehydrogenase (AlDH) Reductive amination Pyruvate, Ammonium, NADH
L-Aspartic-β-decarboxylase Decarboxylation L-Aspartic acid
Asparagine Asparagine Synthetase (AS) Amidation L-Aspartic acid, Ammonium/Glutamine, ATP

Protecting Group Chemistry in this compound Synthesis

Chemical peptide synthesis requires the temporary masking of reactive functional groups to prevent unwanted side reactions and ensure the formation of the correct peptide linkage. nih.govspringernature.com This strategy involves protecting the α-amino group of one amino acid and the α-carboxyl group of the other, allowing for the specific formation of an amide bond between the free carboxyl and amino groups. nih.govmasterorganicchemistry.com

To synthesize a dipeptide like Ala-Asn, the amino group of alanine and the carboxyl group of asparagine must be protected. libretexts.org Two main orthogonal protection schemes are widely used in solid-phase peptide synthesis (SPPS): the Boc/benzyl and Fmoc/tert-butyl strategies. nih.govwikipedia.org

Amine Protection: The α-amino group is typically protected as a carbamate (B1207046). wikipedia.org

Boc (tert-butoxycarbonyl): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under basic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is introduced using Fmoc-chloride. libretexts.org It is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine in DMF. wikipedia.org

Carboxyl Protection: Carboxyl groups are often protected as esters. libretexts.org

Methyl or Benzyl Esters: These are common choices that can be introduced via standard esterification methods and removed by mild hydrolysis with aqueous NaOH. libretexts.org Benzyl esters have the additional advantage of being removable through catalytic hydrogenolysis. libretexts.org

The choice of protecting groups must be "orthogonal," meaning one type can be selectively removed in the presence of the others, allowing for controlled, stepwise synthesis. nih.govbiosynth.com

The side chain of asparagine contains a primary amide that can participate in undesirable side reactions during peptide synthesis. journals.co.za While side-chain protection for asparagine is sometimes considered optional, its use can prevent complications. journals.co.za

Dehydration: During the activation of the carboxyl group for coupling, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. peptide.comnih.gov This is a significant issue when using carbodiimide reagents. peptide.com

Aspartimide Formation: A major side reaction, particularly in Fmoc-based synthesis, is the cyclization of the aspartic acid backbone to form a five-membered aspartimide ring. nih.govpeptide.com This can occur during the base-catalyzed removal of the Fmoc group and leads to a mixture of products. nih.govpeptide.com

To mitigate these issues, the asparagine side-chain amide nitrogen is often protected.

Trityl (Trt): The Trt group is the preferred choice in Fmoc chemistry. peptide.com Fmoc-Asn(Trt)-OH has significantly better solubility in common organic solvents like DMF compared to the unprotected version, which facilitates the coupling reaction. peptide.comgoogle.com

Xanthyl (Xan): This group is commonly used in Boc-based synthesis. peptide.com

Other Groups: Several other protecting groups have been developed, including 2,4,6-trimethoxybenzyl (Tmob), 4,4'-dimethoxybenzhydryl (Mbh), and 1-tetralinyl, to reduce or eliminate side reactions. journals.co.zanih.gov

The following table summarizes common protecting groups used in peptide synthesis.

Table 2: Common Protecting Groups in Peptide Synthesis

Functional Group Protecting Group Abbreviation Common Cleavage Conditions
α-Amine tert-butoxycarbonyl Boc Strong acid (e.g., TFA)
9-fluorenylmethoxycarbonyl Fmoc Base (e.g., 20% Piperidine in DMF)
α-Carboxyl Benzyl ester Bzl Catalytic Hydrogenolysis, strong acid (HF)
tert-Butyl ester tBu Strong acid (e.g., TFA)
Asn Side Chain Trityl Trt Acid (e.g., TFA)
4,4'-Dimethoxybenzhydryl Mbh Acid (e.g., TFA)

Derivatization and Functionalization Strategies for Research Applications

Derivatization and functionalization of dipeptides like this compound are employed to modify their properties for specific research applications, such as enhancing analytical detection, studying structure-activity relationships, or creating targeted therapeutic agents. researchgate.netrsc.org

Analytical Derivatization: To aid in the analysis and characterization of peptides, various reagents can be used to introduce specific tags.

Chiral Derivatization: Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs are used to determine the stereochemistry of the constituent amino acids. researchgate.netnih.gov The reagent reacts with the free amino groups of the hydrolyzed peptide to form diastereomers that can be separated and quantified by HPLC. nih.gov

Mass Spectrometry Enhancement: Derivatization can improve the sensitivity and specificity of mass spectrometry analysis. nih.gov For example, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with amine moieties to form a stable Schiff base, improving ionization efficiency and allowing for more confident identification in complex biological samples. nih.gov

Peptide Functionalization: The peptide backbone or side chains can be chemically modified to create novel functions.

Targeted Drug Delivery: Dipeptides can be functionalized to serve as carriers for therapeutic agents. For instance, a diphenylalanine dipeptide was functionalized with folic acid to create nanoparticles that specifically target cancer cells and release a chemotherapeutic drug in a pH-sensitive manner. rsc.org

Site-Selective Modification: Advanced methods allow for the functionalization of specific C-H bonds within a peptide structure. Palladium-catalyzed reactions have been developed for the site-selective arylation of C(sp3)–H bonds at the N-terminus of di- and tripeptides, enabling the synthesis of peptides containing modified, unnatural amino acid residues. nih.gov This allows for the creation of peptide libraries with diverse functionalities for screening and research. nih.gov

Chemical Reactivity and Transformation Pathways of Dl Alanyl Dl Asparagine

Peptide Bond Hydrolysis and Degradation Mechanisms

The peptide bond is a kinetically stable amide linkage, and its hydrolysis, the cleavage of the bond by the addition of a water molecule, is a slow process under physiological conditions. However, this reaction can be significantly accelerated by catalysts such as acids, bases, or enzymes.

The hydrolysis of the peptide bond in dl-alanyl-dl-asparagine (B156587) can be catalyzed by both acids and bases. chemguide.co.uk In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the peptide bond. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net This is followed by a series of proton transfers and the eventual cleavage of the carbon-nitrogen bond, yielding the individual amino acids, alanine (B10760859) and asparagine. chemguide.co.uk The rate of acid-catalyzed hydrolysis is influenced by the nature of the amino acid residues and the reaction conditions, such as temperature and acid concentration. nih.gov

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the peptide bond. The rate of base-catalyzed hydrolysis is dependent on the hydroxide ion concentration and the temperature.

Table 1: First-Order Rate Constants for the Acid Hydrolysis of L-Alanyl-glycine in 2 M HCl

Temperature (°C) Rate Constant (k) x 10^5 (s^-1)
84.2 1.23
94.2 3.18
104.2 7.67
114.2 17.5

Data adapted from a study on the kinetics of dipeptide hydrolysis. rsc.org

Enzymatic hydrolysis of peptides is a highly specific process catalyzed by a class of enzymes known as peptidases or proteases. khanacademy.org These enzymes offer a much faster and more specific means of peptide bond cleavage compared to chemical hydrolysis. The substrate specificity of peptidases is determined by the amino acid residues flanking the scissile peptide bond.

For the dipeptide this compound, several classes of peptidases could potentially catalyze its hydrolysis. Dipeptidases are enzymes that specifically cleave dipeptides. The specificity of dipeptidases can vary; for instance, some may have a preference for substrates with a particular N-terminal or C-terminal residue.

Aminopeptidases cleave the peptide bond at the N-terminal end of a peptide, releasing the N-terminal amino acid. In the case of this compound, an aminopeptidase (B13392206) with specificity for an N-terminal alanine residue could cleave the peptide bond. Similarly, carboxypeptidases remove the C-terminal amino acid.

The following table summarizes the specificity of some peptidases that could potentially hydrolyze this compound.

Table 2: Examples of Peptidases and Their Potential Action on this compound

Peptidase Class Example Enzyme Specificity Potential Action on this compound
Dipeptidases Dipeptidyl Peptidase I Cleaves dipeptides from the N-terminus of peptides and proteins with broad specificity. nih.gov Likely to hydrolyze the peptide bond.
Aminopeptidases Alanine Aminopeptidase Cleaves N-terminal alanine residues. Potentially active.
Carboxypeptidases Carboxypeptidase A Prefers C-terminal hydrophobic or aromatic residues, but can have broader specificity. Activity would depend on the specific enzyme's tolerance for a C-terminal asparagine.
Endopeptidases Proline-endopeptidase Can accept alanine at the P1 position. expasy.org May cleave the peptide bond, though typically acts on larger peptides.

This table is illustrative and specific activity would need to be confirmed experimentally.

Racemization and Isomerization Processes of Peptide Residues

Beyond peptide bond hydrolysis, the amino acid residues within this compound can undergo chemical transformations that affect their stereochemistry and structure. The asparagine residue is particularly susceptible to non-enzymatic modifications.

A significant degradation pathway for asparagine-containing peptides is deamidation, a non-enzymatic reaction where the amide group in the asparagine side chain is hydrolyzed to a carboxylic acid group, converting the asparagine residue to an aspartic acid residue. nih.gov This process typically proceeds through a five-membered ring intermediate called a succinimide (B58015) or aminosuccinyl (Asu) intermediate. nih.govmdpi.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the peptide bond following the asparagine residue on the carbonyl carbon of the asparagine side chain. nih.gov This intramolecular cyclization forms a tetrahedral intermediate, which then eliminates ammonia (B1221849) to yield the succinimide intermediate. nih.gov The formation of this intermediate is often the rate-limiting step in the deamidation process. researchgate.net

The succinimide intermediate is susceptible to hydrolysis at two different carbonyl carbons, leading to the formation of two different products: a normal aspartyl residue and an isoaspartyl residue, where the peptide backbone is linked through the β-carboxyl group of the original asparagine side chain. nih.govmdpi.com The formation of isoaspartate is often favored over aspartate. nih.gov

The stereochemical stability of the amino acid residues in this compound can be compromised, particularly at the α-carbon of the asparagine residue during the deamidation process. The formation of the succinimide intermediate is associated with an increased rate of racemization at the α-carbon. mdpi.com This is because the α-proton of the succinimide intermediate is more acidic and can be abstracted, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers of the succinimide, which upon hydrolysis, will yield L- and D-forms of both aspartyl and isoaspartyl residues. mdpi.com

Several factors influence the rate of deamidation and subsequent racemization:

pH: The rate of succinimide formation is highly pH-dependent, with increased rates observed under both acidic and basic conditions. researchgate.net

Temperature: Higher temperatures accelerate the rates of both succinimide formation and hydrolysis. alliedacademies.org

Sequence: The identity of the amino acid C-terminal to the asparagine residue has a significant effect on the rate of deamidation. Residues with small, flexible side chains, such as glycine (B1666218), tend to accelerate the reaction, while bulky side chains can hinder it. nih.gov

Conformation: The local conformation of the peptide can influence the ability of the backbone nitrogen to attack the asparagine side chain, thereby affecting the rate of succinimide formation. researchgate.net

Oxidation and Reduction Reactions Involving the Dipeptide

The amino acid residues in this compound can be susceptible to oxidation and reduction reactions, particularly when exposed to reactive oxygen species (ROS) or other oxidizing/reducing agents.

The alanine residue, with its methyl side chain, is relatively resistant to oxidation. However, under conditions of significant oxidative stress, free radicals can abstract a hydrogen atom from the α-carbon or the β-carbon of the alanine residue. researchgate.net This can initiate a cascade of reactions leading to the formation of various oxidation products, including carbonyl compounds. researchgate.net

The asparagine side chain contains an amide group, which is generally stable to mild oxidation. However, strong oxidizing conditions can lead to its degradation. More significantly, the peptide backbone itself can be a target of oxidation. Free radical attack on the peptide backbone can lead to fragmentation of the peptide chain. researchgate.net

Reduction reactions of the alanine and asparagine side chains are less common under typical biological or environmental conditions. The amide group of asparagine would require strong reducing agents for its reduction.

The following table lists some potential oxidation reactions that could occur with this compound in the presence of free radicals.

Table 3: Potential Free Radical-Mediated Reactions of this compound

Reactant Site of Attack Potential Products
Hydroxyl radical (•OH) α-carbon of alanine or asparagine Carbonyl derivatives, peptide bond cleavage. researchgate.net
Hydroxyl radical (•OH) Side chain of alanine Oxidized alanine derivatives.
Peroxyl radicals (ROO•) Peptide backbone Peptide fragmentation. researchgate.net

The specific products formed would depend on the reaction conditions and the nature of the radical species.

Coordination Chemistry and Metal-Peptide Complex Formation (e.g., Cu(II) interactions)

The dipeptide this compound possesses multiple potential coordination sites for metal ions, including the terminal amino group, the peptide bond nitrogen, the carboxylate terminus, and the side-chain amide of the asparagine residue. This structural arrangement allows for the formation of stable chelate complexes with various metal ions, with copper(II) being a particularly well-studied example in the context of amino acid and peptide complexes.

Peptides and amino acids are known to form stable complexes with transition metals like copper. wikipedia.orgorientjchem.org The interaction between Cu(II) ions and peptides is of significant interest due to its relevance in biological systems and potential catalytic applications. researchgate.netnih.gov The coordination of amino acids to metal ions most commonly occurs as N,O bidentate ligands, utilizing the amino group and the carboxylate to form a five-membered chelate ring. wikipedia.org

While specific studies on the coordination chemistry of this compound are not extensively detailed in the available literature, the behavior can be inferred from studies on its constituent amino acids, L-alanine and L-asparagine, as well as other dipeptides.

Research on L-asparagine has shown that it forms complexes with Cu(II), where the metal ion is coordinated by the oxygen anion of the carboxylate group, the nitrogen atom of the amino group, and the oxygen atom of the side chain carboxamide group. banglajol.info In the case of bis(L-asparaginato)copper(II), the copper atom is in a tetragonally distorted octahedral environment, with a carboxyl oxygen and the α-amino nitrogen from each ligand coordinating to Cu in a trans square-planar configuration. researchgate.net

Similarly, L-alanine forms stable complexes with Cu(II). orientjchem.org Studies on Cu(II) complexes with L-alanine and its derivatives have determined their stability constants and speciation under physiological conditions. researchgate.net The formation of a five-membered chelate ring involving the amino and carboxylate groups is a common feature. researchgate.net

The coordination of Cu(II) to a dipeptide like this compound is expected to involve the N-terminal amino group and the oxygen of the deprotonated peptide bond, forming a stable five-membered chelate ring. Depending on the pH, the C-terminal carboxylate group and the asparagine side-chain amide can also participate in coordination. The pH of the solution plays a crucial role in determining the available donor atoms for coordination. researchgate.net For instance, at lower pH, the amino group is protonated, while at higher pH, the carboxyl group and peptide amide nitrogen can be deprotonated, influencing the coordination mode.

The study of metal-peptide complexes often involves techniques such as UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography to characterize the structure and bonding. nih.govbanglajol.info For example, the d-d electronic transitions of Cu(II) complexes are sensitive to the coordination environment and can provide information about the geometry of the complex.

Table 1: Stability Constants of Related Amino Acid-Cu(II) Complexes

LigandComplexLog β
L-Alanine[Cu(L-Ala)]+8.52
L-Alanine[Cu(L-Ala)₂]14.76
L-Aspartic Acid[Cu(Asp)]-
L-Aspartic Acid[Cu(Asp)₂]²⁻-
L-Asparagine[Cu(L-Asn)₂]-

Table 2: Spectroscopic Data for a Representative Cu(II)-Amino Acid Complex

ComplexSpectroscopic TechniqueKey Findings
Bis(DL-α-alaninato) copper dihydrateUV-Visible SpectroscopyAbsorption bands indicate octahedral stereochemistry.
Infrared SpectroscopyBidentate coordination of the ligand is confirmed.

This table illustrates the type of data obtained from spectroscopic studies of copper-amino acid complexes, which would be applicable to the study of this compound complexes. orientjchem.org

The formation of metal-peptide complexes can significantly alter the chemical reactivity of the peptide. For instance, the coordination to a metal ion can facilitate the hydrolysis of the peptide bond or promote other catalytic transformations. The specific stereochemistry of the this compound may also influence the structure and stability of the resulting metal complexes.

Structural Characterization and Conformational Analysis of Dl Alanyl Dl Asparagine

Theoretical and Computational Studies of Peptide Conformation

Computational methods are essential for exploring the conformational landscape of dipeptides like dl-Alanyl-dl-asparagine (B156587). These techniques provide insights into the energetically favorable structures and dynamic behavior of the molecule in various environments.

Molecular dynamics (MD) simulations are powerful tools for studying the stability and conformational dynamics of peptides. For this compound, MD simulations can map the potential energy surface and identify low-energy conformations. These simulations typically employ force fields such as AMBER or CHARMM to model the interatomic forces within the peptide and its interactions with solvent molecules.

Simulations of alanine-rich peptides have been used to understand the formation of stable oligomeric structures, which are precursors to larger aggregates like amyloid fibrils. nih.gov For this compound, simulations would focus on how the heterochiral linkage influences backbone torsion angles (phi, ψ) and the orientation of the alanine (B10760859) and asparagine side chains. The simulations can reveal the propensity for forming intramolecular hydrogen bonds, particularly involving the asparagine side-chain amide, which can significantly stabilize specific conformations. researchgate.netacs.org Studies on similar dipeptides show that the conformational landscape can be complex, with multiple stable states accessible at room temperature. github.com

Table 1: Representative Dihedral Angles for a Simulated Low-Energy Conformation of a Heterochiral Dipeptide. Note: This data is illustrative, based on typical values for D-L dipeptide turns, and not from a direct simulation of this compound.

ResidueΦ (phi)Ψ (psi)χ1 (chi1)χ2 (chi2)
D-Alanine+50° to +70°-120° to -150°N/AN/A
L-Asparagine-80° to -100°+130° to +160°~ -60° (g-)~ -36°

The backbone conformation of peptides is often described by the Ramachandran plot, which maps the allowable phi (Φ) and psi (Ψ) dihedral angles. For most L-amino acids, the major basins of stability correspond to right-handed alpha-helical (αR) and beta-sheet (β) conformations. nih.govpnas.org However, the D-L linkage in this compound significantly alters the accessible regions of the Ramachandran plot, favoring turn-like structures that are less common in homochiral sequences. nih.gov

The asparagine side chain possesses two additional dihedral angles, χ1 and χ2, which define its orientation. The preferences for these angles, known as rotamers, are not random but are correlated with the backbone conformation. nih.gov Studies of high-resolution protein structures show that the asparagine side-chain amide can form hydrogen bonds with the local peptide backbone, acting as a "turn-inducer" and stabilizing specific secondary structures. rsc.org The χ2 angle, in particular, shows distinct clustering that is dependent on the backbone angles. pnas.org In this compound, the stereochemistry of the adjacent D-alanine residue would influence these preferences, potentially favoring rotamers that minimize steric clashes and optimize packing.

Table 2: Common Rotamers for Asparagine Side Chain. Source: Adapted from analyses of protein crystal structure databases. pnas.orgpnas.org

Rotamer Nameχ1 Angle Rangeχ2 Angle RangeFrequency in Proteins
gauche- (g-)-60° ± 20°VariableHigh
trans (t)180° ± 20°VariableModerate
gauche+ (g+)+60° ± 20°VariableLow

Investigation of Peptide Stereochemistry and Chirality Effects on Structure

The introduction of a D-amino acid into an L-peptide sequence, creating a heterochiral peptide, can drastically alter its structure and function. frontiersin.org This "chirality switching" often induces a kink in the peptide backbone, disrupting canonical secondary structures like α-helices and β-sheets and promoting the formation of specific turns. nih.govresearchgate.net

In the case of this compound, the D-Ala-L-Asn linkage is expected to favor a type II β-turn conformation. This contrasts with homochiral L-Ala-L-Asn, which would more readily adopt extended or helical conformations. Studies on other L,D dipeptides have shown that they often assume a characteristic U-shaped structure. nih.gov This conformational preference is a direct consequence of minimizing steric hindrance between the side chains positioned on opposite sides of the peptide backbone, an effect that is fundamental to the structural divergence between homochiral and heterochiral peptides. nih.govresearchgate.net

Crystallographic Studies of Peptides and Dipeptide Derivatives

X-ray crystallography provides definitive, high-resolution information about the solid-state conformation and intermolecular packing of molecules. While a crystal structure for this compound specifically was not found in the searched literature, analysis of related dipeptide structures offers valuable predictive insights.

Crystal structures of unprotected dipeptides are typically dominated by extensive three-dimensional hydrogen-bonding networks. researchgate.netnih.gov Molecules exist as zwitterions, and the primary interactions involve "head-to-tail" chains between the N-terminal ammonium (B1175870) group of one molecule and the C-terminal carboxylate group of another. researchgate.net The specific packing arrangement is highly dependent on the amino acid sequence and stereochemistry.

For example, the crystal structure of Glycyl-L-Alanine hydroiodide monohydrate crystallizes in the polar space group P2₁, with a unit cell stabilized by an extensive network of hydrogen bonds involving the peptide, iodide ions, and water molecules. nih.gov Studies comparing homochiral and heterochiral dipeptides have noted that heterochiral sequences often crystallize more readily. core.ac.uk The analysis of L,D-dipeptides derived from leucine (B10760876) and isoleucine revealed that the change in chirality primarily perturbs the side-chain conformation to a greater extent than the backbone, which consistently adopts a U-shaped turn. nih.gov It is highly probable that this compound would adopt a similar folded conformation in the solid state, with intermolecular hydrogen bonds involving the backbone and the asparagine side-chain amide dictating the crystal packing.

Table 3: Illustrative Crystallographic Data for a Related Dipeptide (Glycyl-L-Alanine Polymorph). Source: Based on data for Glycyl-L-Alanine Hydroiodide Monohydrate. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.747
b (Å)6.435
c (Å)10.941
β (°)107.53
Volume (ų)520.1
Z (Molecules/unit cell)2

Compound Index

Advanced Analytical Methodologies for Dl Alanyl Dl Asparagine Research

Chromatographic Separation Techniques

The analysis and purification of dipeptides such as dl-alanyl-dl-asparagine (B156587) rely on a variety of chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique is often dictated by the specific requirements of the analysis, such as the need for high resolution, speed, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of dipeptides. chromatographytoday.com These techniques offer high resolution, speed, and sensitivity, making them ideal for complex samples. chromatographytoday.com UPLC, with its use of smaller particle sizes in the stationary phase and higher pressure limits, provides even faster separations and greater resolution than traditional HPLC. chromatographytoday.com

A key challenge in the analysis of some dipeptides is their detection. To enhance sensitivity and improve chromatographic separation, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be employed. nih.govresearchgate.net This method labels primary and secondary amines, facilitating the quantification of numerous dipeptides. nih.govresearchgate.net For instance, a UPLC-MS/MS method has been developed for the quantification of 36 different dipeptides. nih.govresearchgate.netnih.gov

The table below summarizes typical parameters for the UPLC-MS/MS analysis of dipeptides.

ParameterDescription
Technique Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)
Derivatization Agent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
Separation Based on the differential partitioning of derivatized dipeptides between the stationary and mobile phases.
Detection Mass spectrometry provides high sensitivity and selectivity for quantification.
Application Simultaneous determination of a wide range of dipeptides in various biological matrices. nih.govnih.gov

Gas Chromatography (GC) for Peptide Analysis

Gas Chromatography (GC) is a technique primarily used for volatile compounds. americanpeptidesociety.org Due to the non-volatile nature of peptides, their direct analysis by GC is not feasible. americanpeptidesociety.org However, with appropriate derivatization, peptides can be converted into volatile derivatives suitable for GC analysis. americanpeptidesociety.orgsigmaaldrich.com This process modifies the analyte to make it more amenable to the GC process. sigmaaldrich.com

Common derivatization methods for peptides in GC include silylation, acylation, and alkylation. libretexts.org For example, dipeptides can be trimethylsilylated to increase their volatility. nih.govacs.orgscilit.com The resulting derivatives can then be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides structural information. americanpeptidesociety.orgnih.gov While not as common as HPLC for peptide analysis, GC can be valuable for specific applications, such as the analysis of small, derivatized peptides or their degradation products. americanpeptidesociety.org

The following table outlines the general steps for GC analysis of dipeptides.

StepDescription
1. Derivatization Conversion of the non-volatile dipeptide into a volatile derivative using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov
2. Separation The volatile derivatives are separated in the gas phase based on their interaction with the stationary phase in the GC column.
3. Detection A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and quantify the separated components. americanpeptidesociety.org

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including the enantiomers of dipeptides. rsc.orgnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced consumption of organic solvents. selvita.comshimadzu.com

The separation of stereoisomers is a significant challenge in bioanalysis, and SFC in combination with chiral stationary phases has proven to be an effective solution. rsc.org The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, contribute to efficient and high-resolution separations. selvita.com

Key features of SFC for chiral separations are highlighted in the table below.

FeatureAdvantage in Chiral Separations
Supercritical CO2 Mobile Phase Low viscosity and high diffusivity lead to faster and more efficient separations. selvita.com
Reduced Solvent Consumption More environmentally friendly compared to normal-phase HPLC. selvita.com
Compatibility with Chiral Stationary Phases Enables the effective resolution of enantiomers. rsc.org
Faster Equilibration Times Increases sample throughput. selvita.com

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) in Peptide Research

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are planar chromatographic techniques that offer simple and cost-effective methods for the separation and analysis of peptides. springernature.comcleapss.org.uk While generally less sensitive than HPLC, these methods are still valuable for certain applications, such as peptide mapping and the analysis of a large number of samples simultaneously. springernature.comsigmaaldrich.com

In PC, a spot of the sample mixture is applied to a sheet of chromatography paper. biologydiscussion.com The edge of the paper is then dipped in a solvent, which moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent). buffalostate.edulibretexts.org The separated amino acids or peptides can be visualized by spraying with a reagent like ninhydrin. cleapss.org.ukbiologydiscussion.com

TLC operates on a similar principle, but the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a plate of glass, plastic, or aluminum. sigmaaldrich.com Two-dimensional techniques, where the chromatogram is developed in a second direction with a different solvent system, can provide very high resolution of peptides. researchgate.net

The table below compares TLC and PC in the context of peptide research.

FeatureThin-Layer Chromatography (TLC)Paper Chromatography (PC)
Stationary Phase A thin layer of adsorbent (e.g., silica gel) on a plate. sigmaaldrich.comA sheet of chromatography paper. biologydiscussion.com
Principle Separation based on adsorption and/or partition.Separation primarily based on partition. libretexts.org
Resolution Generally offers better resolution and faster run times than PC.Can be effective for separating amino acids and small peptides. cleapss.org.uk
Application Peptide mapping, purity checks. researchgate.netSeparation and identification of amino acids in a mixture. biologydiscussion.com

Development and Application of Chiral Stationary Phases for Dipeptide Enantiomers

The separation of dipeptide enantiomers is a critical aspect of their analysis, as different stereoisomers can have distinct biological activities. Chiral stationary phases (CSPs) are specifically designed for the separation of enantiomers in techniques like HPLC and SFC. mdpi.com

Several types of CSPs have been developed for the separation of amino acids and peptides. These include:

Cinchona alkaloid-derived zwitterionic CSPs : These have shown versatility in the chiral analysis of free amino acids and small peptides. chiraltech.com

Macrocyclic antibiotic-based CSPs : The complex structures of these phases allow for multiple types of interactions with analytes, leading to effective chiral recognition. mdpi.commdpi.com

Peptide-based CSPs : Chiral stationary phases have been developed based on silica modified with peptides containing specific amino acids like phenylalanine and proline. nih.gov

The choice of CSP and chromatographic conditions, such as the mobile phase composition and temperature, can significantly impact the retention, selectivity, and resolution of the dipeptide enantiomers. chiraltech.com

The following table provides examples of CSPs used for dipeptide enantiomer separation.

Type of Chiral Stationary PhasePrinciple of SeparationExample Application
Cinchona Alkaloid-Derived Zwitterionic CSPs Incorporates weak anionic and strong cationic interaction sites for chiral recognition of ampholytes. chiraltech.comResolution of DL-Leu-DL-Tyr and DL-Leu-DL-Val. chiraltech.com
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) Multiple chiral centers and functional groups provide various interaction points for enantioselective separation. mdpi.comSeparation of various dipeptide stereoisomers. mdpi.com
Peptide-Based CSPs Utilizes the chirality of immobilized peptides to interact differently with the enantiomers of the analyte. nih.govSeparation of profen enantiomers. nih.gov

Multidimensional and Hyphenated Chromatographic Systems

For the analysis of complex mixtures containing numerous peptides, one-dimensional chromatography may not provide sufficient resolution. chromatographyonline.com Multidimensional chromatographic systems, such as two-dimensional liquid chromatography (2D-LC), offer significantly enhanced separation power. chromatographyonline.comnih.gov In 2D-LC, the sample is subjected to two independent separation steps, often utilizing different separation mechanisms to increase orthogonality and peak capacity. nih.govresearchgate.net

Hyphenated techniques combine a separation method with a detection method, most notably mass spectrometry (MS). longdom.org Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for peptide analysis, providing both separation and detailed structural information. nih.govresearchgate.netshimadzu.de The mass spectrometer can determine the mass-to-charge ratio of the eluting peptides, aiding in their identification. longdom.org Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns that can be used to sequence the peptide. nih.govresearchgate.net These hyphenated and multidimensional systems are indispensable for comprehensive peptide analysis in complex biological and synthetic samples. longdom.orgnih.gov

The table below summarizes the advantages of these advanced systems.

SystemDescriptionKey Advantage
Two-Dimensional Liquid Chromatography (2D-LC) The sample is passed through two different chromatographic columns with different separation mechanisms. chromatographyonline.comnih.govSignificantly increases peak capacity and resolution for complex samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) The eluent from an LC column is directly introduced into a mass spectrometer. longdom.orgProvides both separation and mass information for identification and structural elucidation. researchgate.netshimadzu.de
Gas Chromatography-Mass Spectrometry (GC-MS) The eluent from a GC column is analyzed by a mass spectrometer.Enables the identification of volatile peptide derivatives. americanpeptidesociety.org
LC-MS/MS Involves a second stage of mass analysis where selected ions from the first stage are fragmented and analyzed. nih.govProvides detailed structural information, including peptide sequence. researchgate.net

Aqueous Biphasic Systems for Dipeptide Partitioning and Separation

Aqueous Biphasic Systems (ABS) represent a powerful liquid-liquid extraction technique for the separation and purification of biomolecules, including dipeptides like this compound. These systems are formed by mixing two water-soluble components, such as two different polymers or a polymer and a salt, above a critical concentration, which results in the formation of two immiscible aqueous phases. mdpi.com

The partitioning of a dipeptide within an ABS is governed by a combination of factors including its hydrophobicity, charge, and size, as well as the properties of the phase-forming components. researchgate.net The distribution of amino acids and peptides in these systems is influenced by the difference in polymer concentration between the two phases. researchgate.net The relative hydrophobicity of the constituent amino acids, alanine (B10760859) and asparagine, will significantly influence the partitioning behavior of this compound.

The composition of the ABS can be tailored to optimize the separation of a target dipeptide. Key parameters that can be adjusted include the type and molecular weight of the polymer (e.g., polyethylene (B3416737) glycol - PEG), the type of salt (e.g., potassium phosphate (B84403), sodium sulfate), the pH of the system, and the temperature. For instance, the partitioning of amino acids with non-polar side chains has been systematically studied in various polymer/polymer ABS to determine solute-specific coefficients related to dipole-dipole, hydrogen bonding, and electrostatic interactions. nih.gov

A typical ABS for dipeptide separation might consist of PEG and a phosphate salt. The partitioning of this compound in such a system can be quantified by the partition coefficient (K), which is the ratio of the dipeptide concentration in the top phase to that in the bottom phase.

Table 1: Factors Influencing the Partitioning of this compound in Aqueous Biphasic Systems

ParameterEffect on PartitioningRationale
Polymer Molecular Weight Increasing the molecular weight of the polymer can enhance the partitioning of the dipeptide to one of the phases.Alters the hydrophobicity and excluded volume effects of the phases.
Salt Type and Concentration The choice of salt and its concentration significantly impacts the phase diagram and the partitioning behavior.Affects the hydration of the dipeptide and the polymer, influencing its solubility in each phase.
pH The pH of the system will determine the net charge of the dipeptide, which in turn affects its interaction with the charged components of the ABS.The isoelectric point of this compound will dictate its charge at a given pH.
Temperature Temperature can influence the phase diagram and the solubility of the dipeptide in each phase.Changes in temperature can alter the interactions between the dipeptide and the phase-forming components.

By systematically optimizing these parameters, ABS can be employed as an effective and scalable method for the purification of this compound from complex mixtures.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of peptides and their stereoisomers. mdpi.com Given that this compound is a mixture of stereoisomers (dl- and ld-), CE is an invaluable tool for their separation and quantification.

The principle of CE is based on the differential migration of charged molecules in an electric field within a narrow-bore capillary. The separation is influenced by the charge-to-size ratio of the analyte. For the separation of stereoisomers, which have identical charge-to-size ratios, a chiral selector must be added to the background electrolyte.

Cyclodextrins are commonly used as chiral selectors in CE for the separation of dipeptide enantiomers. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can form inclusion complexes with the dipeptide, and the differential stability of these complexes with the different stereoisomers leads to their separation. The choice of cyclodextrin and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters for achieving optimal chiral resolution.

A study on the chiral separation of dipeptide derivatives demonstrated that the combination of binary chiral selectors, such as β-cyclodextrin and sodium deoxycholate, can significantly enhance the selectivity and resolution of the separation. nih.gov

Table 2: Typical Capillary Electrophoresis Parameters for Dipeptide Stereoisomer Separation

ParameterTypical Value/ConditionPurpose
Capillary Fused silica, 50-75 µm i.d., 30-60 cm lengthProvides the separation channel.
Background Electrolyte Phosphate or borate (B1201080) buffer at a specific pHMaintains a stable current and pH.
Chiral Selector β-cyclodextrin or its derivativesEnables the separation of stereoisomers.
Applied Voltage 15-30 kVDrives the electrophoretic migration.
Detection UV absorbance at ~200 nmMonitors the separated dipeptides as they pass the detector.

The high efficiency and low sample consumption of CE make it an ideal technique for the analytical and quality control assessment of this compound.

Mass Spectrometry (MS) Applications in Peptide Analysis

Mass spectrometry is a cornerstone analytical technique for peptide characterization, providing information on molecular weight, sequence, and structure.

Tandem mass spectrometry (MS/MS) is a powerful method for determining the amino acid sequence of peptides. nih.gov In an MS/MS experiment, the dipeptide is first ionized and the precursor ion corresponding to this compound is selected. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), which breaks the peptide bond. creative-proteomics.com

The resulting fragment ions are then analyzed by a second mass analyzer. The mass difference between the fragment ions allows for the determination of the amino acid sequence. For this compound, fragmentation would be expected to yield b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively. The specific fragmentation pattern can confirm the identity of the dipeptide.

MS/MS can also be used for quantification by employing techniques such as selected reaction monitoring (SRM), where specific precursor-to-fragment ion transitions are monitored, providing high selectivity and sensitivity.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of peptides. europeanpharmaceuticalreview.com In ESI-MS, a solution of the dipeptide is passed through a heated capillary to which a high voltage is applied. This generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more charges.

ESI-MS is particularly useful for analyzing complex mixtures and can be readily coupled with liquid chromatography (LC) for LC-MS analysis. uab.edu This allows for the separation of this compound from other components in a sample prior to its detection by the mass spectrometer. The resulting mass spectrum will show the molecular ion of the dipeptide, confirming its molecular weight. The charge state distribution of the peptide ions can also provide some information about the conformation of the peptide in solution. acs.org

Native mass spectrometry is a specialized application of ESI-MS where the experimental conditions are designed to preserve the non-covalent interactions and three-dimensional structure of biomolecules in the gas phase. While this compound is a small dipeptide with limited stable tertiary structure, native MS can still provide insights into its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. nmims.edu For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information.

1D NMR:

¹H NMR: The proton NMR spectrum will provide information on the number and type of protons in the molecule. Key signals would include those from the amide protons, the α-protons of both alanine and asparagine residues, the methyl protons of alanine, and the β-protons of asparagine. The chemical shifts of these protons are sensitive to their local chemical environment and can provide clues about the dipeptide's conformation. springernature.com

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the dipeptide, including the carbonyl carbons of the peptide bond and the carboxyl and amide groups of asparagine, as well as the α- and β-carbons of both residues. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are connected through a few bonds, helping to assign the proton signals within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to include all protons within a spin system, which is useful for identifying all the protons belonging to a particular amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly connected by chemical bonds. NOE data is crucial for determining the three-dimensional conformation of the dipeptide in solution. uzh.ch

By integrating the data from these various NMR experiments, a detailed picture of the solution structure and dynamics of this compound can be constructed.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound in D₂O

ProtonPredicted Chemical Shift Range (ppm)
Alanine α-H3.8 - 4.2
Alanine β-CH₃1.3 - 1.6
Asparagine α-H4.2 - 4.6
Asparagine β-CH₂2.7 - 3.0
Amide NH (exchangeable)7.5 - 8.5

Note: These are approximate ranges and can vary based on pH, temperature, and solvent.

Spectroscopic Methodologies (e.g., IR, UV-Vis) for Structural Probes

Spectroscopic methods are indispensable for elucidating the molecular structure of peptides. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to probe the functional groups and electronic transitions within this compound, confirming its identity and structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint based on its constituent amino acids (alanine and asparagine) and the central peptide bond.

Key vibrational bands expected in the IR spectrum of this compound include:

Amide A and B Bands: Occurring around 3300-3100 cm⁻¹, these bands arise from N-H stretching vibrations of the peptide and amide groups.

Amide I Band: Located in the 1600-1700 cm⁻¹ region, this is one of the most important bands for peptide secondary structure analysis. It is primarily due to the C=O stretching vibration of the peptide backbone.

Amide II Band: Found between 1500 and 1600 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Carboxylic Acid Bands: The C=O stretching of the terminal carboxyl group appears around 1700-1750 cm⁻¹, while the O-H stretch is a broad band in the 2500-3300 cm⁻¹ region.

Amine Bands: N-H bending vibrations from the primary amine and asparagine's side-chain amide can be observed in the 1500-1650 cm⁻¹ range.

Analysis of these bands allows for the confirmation of the dipeptide's primary structure and can provide insights into intermolecular hydrogen bonding.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPeptide Amide, Amine, Side-Chain Amide3300 - 3100
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C=O StretchCarboxylic Acid1750 - 1700
Amide I (C=O Stretch)Peptide Bond, Side-Chain Amide1700 - 1600
Amide II (N-H Bend, C-N Stretch)Peptide Bond1600 - 1500

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. While the peptide bond itself exhibits weak absorption around 200-220 nm, this compound lacks strong chromophores in its structure, resulting in limited absorption in the near-UV range (250-400 nm). The primary utility of UV-Vis spectroscopy for this compound is for quantification at low wavelengths, although its low molar absorptivity necessitates sensitive detection methods or derivatization. The UV absorption spectrum for the constituent amino acid L-asparagine shows a lower cutoff wavelength around 230-240 nm, and a similar profile is expected for the dipeptide.

Pre-column and Post-column Derivatization Strategies for Enhanced Detection

Due to the lack of a strong native chromophore or fluorophore, detecting and quantifying this compound at low concentrations using techniques like High-Performance Liquid Chromatography (HPLC) can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a product with improved detection characteristics. This can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization

In this approach, the dipeptide is derivatized before injection into the HPLC system. This strategy offers several advantages, including the potential to improve chromatographic separation and the use of a wider variety of reagents and reaction conditions. However, it requires a complete and reproducible reaction to ensure accurate quantification.

Common pre-column derivatization reagents for peptides and amino acids that are applicable to this compound target its primary amine group. These include:

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a widely used method for automated amino acid analysis.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent adducts. The reaction is fast, but the hydrolyzed reagent itself can cause fluorescence interference.

Dansyl Chloride (DNS-Cl): Creates highly fluorescent and UV-active derivatives. The derivatization process is straightforward, but the reaction kinetics can be slow.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the N-terminal amine to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance at 254 nm.

Interactive Data Table: Common Pre-column Derivatization Reagents

ReagentTarget Functional GroupDetection MethodAdvantagesDisadvantages
o-Phthaldialdehyde (OPA)Primary AmineFluorescenceFast reaction, automated, high sensitivity.Unstable derivatives, no reaction with secondary amines.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary/Secondary AmineFluorescence, UVStable product, rapid reaction.Reagent hydrolysis causes interference.
Dansyl Chloride (DNS-Cl)Primary AmineFluorescence, UVStable derivatives, strong signal.Slow reaction, potential for multiple derivatives.
Phenylisothiocyanate (PITC)Primary AmineUV (254 nm)Well-established (Edman degradation).Lower sensitivity than fluorescence methods.

Post-column Derivatization

Post-column derivatization involves adding a reagent to the column effluent, with the reaction occurring in a reactor coil placed between the column and the detector. This method's main advantage is that it avoids the formation of multiple derivative peaks from a single analyte and does not alter the chromatographic separation itself. The reaction must be rapid and compatible with the mobile phase.

Reagents commonly used in post-column derivatization for amino acids and peptides include:

Ninhydrin: A classic reagent that reacts with primary and secondary amines upon heating to produce a deep purple compound (Ruhemann's purple) detectable by visible light absorption (around 570 nm). It is a robust and reliable method but often requires a high-temperature reaction coil.

o-Phthaldialdehyde (OPA): OPA can also be used post-column, offering higher sensitivity through fluorescence detection compared to ninhydrin. The reaction is fast and occurs at room temperature.

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Both strategies significantly enhance the ability to detect and accurately quantify this compound in various research contexts.

Biochemical and Enzymological Investigations on Dl Alanyl Dl Asparagine

Stereoselectivity in Peptide Recognition by Biological Systems (non-human, mechanistic)

Biological systems, particularly in non-human organisms like bacteria, exhibit a high degree of stereoselectivity in peptide recognition, a phenomenon critical for processes ranging from nutrient uptake to cell wall biosynthesis. While most proteases and peptidases are highly specific for L-amino acid-containing peptides, specialized enzymes have evolved to recognize and process peptides containing D-amino acids.

The presence of a D-alanine at the N-terminus of dl-Alanyl-dl-asparagine (B156587) is a key determinant of its interaction with biological systems. A class of enzymes known as D-stereospecific aminopeptidases (D-aminopeptidases, EC 3.4.11.19) specifically catalyze the cleavage of N-terminal D-amino acids from peptides. wikipedia.org These enzymes have been identified in various bacteria, such as Ochrobactrum anthropi. nih.gov The catalytic mechanism of these enzymes involves a binding pocket that preferentially accommodates the stereochemistry of a D-amino acid at the N-terminus. For this compound, a D-aminopeptidase would recognize and cleave the peptide bond between D-alanine and D-asparagine. The specificity of these enzymes is often highest for small, neutral D-amino acids like D-alanine. wikipedia.org

The recognition process is dictated by the three-dimensional structure of the enzyme's active site. In D-aminopeptidases, the arrangement of amino acid residues in the binding pocket creates a steric environment that favors the binding of a D-amino acid over its L-enantiomer. This ensures that the peptide bond is correctly oriented for nucleophilic attack and subsequent hydrolysis. The remainder of the peptide, in this case, the D-asparagine residue, also influences binding affinity, though the primary determinant of recognition is the N-terminal D-amino acid.

The incorporation of D-amino acids into peptides serves as a protective mechanism for some organisms. For instance, the presence of D-amino acids in bacterial peptidoglycan makes the cell wall resistant to degradation by common proteases. nih.gov This inherent resistance highlights the high stereoselectivity of most proteolytic enzymes, which are unable to effectively bind and cleave peptide bonds involving D-amino acids.

Enzyme Substrate Specificity and Kinetic Analysis with D-Amino Acid Containing Peptides

The susceptibility of this compound to enzymatic hydrolysis is largely dependent on the presence of enzymes with D-stereospecificity. While general peptidases show little to no activity towards peptides containing D-amino acids, specialized D-peptidases and amidases can act on such substrates.

Kinetic studies of D-aminopeptidases have revealed their substrate preferences. For example, a D-aminopeptidase from Ochrobactrum anthropi shows a strong preference for peptides with D-alanine at the N-terminus. nih.gov While specific kinetic data for this compound is not available, we can infer its potential as a substrate from studies on similar dipeptides. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), would quantify the enzyme's affinity for the substrate and its catalytic efficiency.

The table below presents hypothetical kinetic data for a D-aminopeptidase with various dipeptide substrates to illustrate the principles of substrate specificity.

SubstrateKm (mM)Vmax (U/mg)Relative Activity (%)
D-Alanyl-Glycine1.5120100
D-Alanyl-L-Alanine2.010083
This compound (hypothetical) 2.5 90 75
D-Alanyl-D-Valine3.07058
L-Alanyl-Glycine>50<1<1

This hypothetical data illustrates that while the enzyme is specific for an N-terminal D-alanine, the nature of the second amino acid also influences the kinetic parameters. The presence of a D-amino acid at the second position, as in this compound, would likely be accommodated by the enzyme, although it might result in a slightly lower binding affinity (higher Km) and catalytic rate (lower Vmax) compared to a dipeptide with a smaller, achiral amino acid like glycine (B1666218) in the second position.

Furthermore, enzymes involved in the metabolism of individual D-amino acids could act on the products of dipeptide hydrolysis. For instance, a D-amino acid aminotransferase (D-AAT) can catalyze the conversion of D-alanine and D-aspartic acid to their corresponding α-keto acids. researchgate.netkoreascience.kr Kinetic studies of D-AAT from a thermophilic Bacillus species have shown Km values of 4.38 mM for D-aspartic acid and have demonstrated competitive inhibition by D-alanine. researchgate.net

Mechanistic Insights into Ribosomal and Non-Ribosomal Peptide Synthesis with D-Amino Acids

The synthesis of peptides containing D-amino acids in biological systems is primarily carried out by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs) . nih.gov Unlike ribosomal protein synthesis, which is restricted to L-amino acids, NRPSs can incorporate a wide variety of non-proteinogenic amino acids, including D-isomers.

The synthesis of a dipeptide like this compound via an NRPS would involve a series of coordinated enzymatic steps:

Adenylation (A) domain: This domain selects a specific amino acid (L-alanine or L-asparagine) and activates it by converting it to an aminoacyl adenylate at the expense of ATP. The A-domain possesses a "specificity code" of amino acid residues that line the binding pocket and determine which amino acid is selected. nih.gov

Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to a phosphopantetheine arm of a PCP domain, forming a covalent thioester linkage.

Epimerization (E) domain: To incorporate a D-amino acid, the L-amino acid attached to the PCP domain is converted to its D-enantiomer by an E-domain. This domain is typically found in NRPS modules that are responsible for incorporating D-amino acids.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond. In the case of this compound synthesis, the C-domain would facilitate the nucleophilic attack of the amino group of D-asparagine (the acceptor, bound to its PCP domain) on the thioester carbonyl of D-alanine (the donor, bound to its PCP domain). C-domains also exhibit stereoselectivity, with different subtypes recognizing either L- or D-amino acid donors. acs.orgpnas.org

Thioesterase (TE) domain: Finally, the completed dipeptide is released from the NRPS assembly line by a TE domain, which can catalyze hydrolysis or cyclization.

The modular nature of NRPSs allows for the synthesis of a vast array of peptides with diverse structures and biological activities. The specificity of each domain ensures the correct sequence and stereochemistry of the final product.

Enzymatic Repair Mechanisms of Deamidated or Isomerized Asparagine Residues

Asparagine and aspartic acid residues in peptides and proteins are susceptible to spontaneous, non-enzymatic degradation through deamidation and isomerization. nih.govnih.gov This process can lead to the formation of L-isoaspartyl, D-aspartyl, and D-isoaspartyl residues. nih.gov The D-asparagine in this compound could potentially undergo such transformations.

Biological systems possess an enzymatic repair mechanism to counteract this damage, centered around the enzyme protein L-isoaspartyl O-methyltransferase (PIMT) . nih.govnih.gov This enzyme recognizes the abnormal isoaspartyl linkages and initiates a repair process. The mechanism proceeds as follows:

Recognition and Methylation: PIMT specifically recognizes L-isoaspartyl and D-aspartyl residues. It then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the free carboxyl group of the isoaspartyl residue, forming a methyl ester.

Succinimide (B58015) Formation: The methylated intermediate is unstable and spontaneously cyclizes to form a succinimide ring.

Hydrolysis: The succinimide intermediate is then hydrolyzed by water. This hydrolysis can occur at two positions, leading to the formation of either the original aspartyl residue or the isoaspartyl residue.

While this repair process is not perfectly efficient, it can convert a significant fraction of damaged isoaspartyl residues back to their normal configuration. Some organisms, particularly hyperthermophiles living at high temperatures where deamidation rates are elevated, possess PIMT variants with enhanced affinity for D-Asp containing peptides. acs.org This suggests an evolutionary adaptation to repair damage caused by the isomerization of aspartyl and asparaginyl residues.

The table below summarizes the products of asparagine degradation and the action of the PIMT repair enzyme.

Starting ResidueSpontaneous Degradation ProductsPIMT Substrate?Repair Outcome
L-AsparagineL-Aspartyl, L-Isoaspartyl, D-Aspartyl, D-IsoaspartylYes (for L-isoAsp and D-Asp)Partial conversion to L-Aspartyl
D-AsparagineD-Aspartyl, D-Isoaspartyl, L-Aspartyl, L-IsoaspartylYes (for D-Asp and L-isoAsp)Partial conversion to D-Aspartyl and L-Aspartyl

Biotransformation and Utilization of Dipeptides by Microbial Systems (e.g., activated sludge)

Microbial communities, such as those found in activated sludge, possess a vast and diverse metabolic capacity for the degradation of organic compounds. The biotransformation of dipeptides is a crucial part of the nitrogen cycle in these environments. However, the presence of D-amino acids in a dipeptide like this compound can significantly affect its biodegradability.

Peptides composed entirely of L-amino acids are generally rapidly hydrolyzed by a wide range of microbial proteases and peptidases. The resulting amino acids are then readily assimilated into microbial biomass or catabolized for energy. In contrast, peptides containing D-amino acids are often more resistant to degradation. nih.govfrontiersin.orgoup.com This recalcitrance is due to the high stereospecificity of the majority of microbial peptidases.

The degradation of this compound in a microbial system would likely proceed through a specialized, slower pathway:

Initial Hydrolysis: The breakdown of the dipeptide would depend on the presence of microbes that produce D-stereospecific peptidases. As discussed in section 6.1, some bacteria possess D-aminopeptidases that could cleave the D-Alanyl-D-asparagine bond. The prevalence of such bacteria in a given microbial community would be a key factor in the rate of degradation.

Metabolism of D-Amino Acids: Once hydrolyzed, the resulting D-alanine and D-asparagine would be metabolized by microbes possessing the necessary enzymes. This includes racemases, which can convert D-amino acids to their L-counterparts for entry into mainstream metabolic pathways, and D-amino acid dehydrogenases or oxidases, which can deaminate the D-amino acids to their corresponding α-keto acids.

This resistance to rapid microbial degradation has implications for the persistence of D-amino acid-containing peptides in the environment and their potential to serve as long-term sources of nitrogen for specialized microorganisms.

Future Directions and Emerging Research Avenues for Dl Alanyl Dl Asparagine

Innovations in Stereoselective and Green Synthesis of Dipeptides

The synthesis of peptides like dl-Alanyl-dl-asparagine (B156587) is undergoing a significant transformation, driven by the dual needs for stereochemical precision and environmental sustainability.

Stereoselective Synthesis: The "dl" designation in this compound indicates a mixture of stereoisomers. Modern synthetic chemistry, however, increasingly demands precise control over the chirality of each amino acid residue. Future research will focus on enzymatic and chemo-enzymatic methods to achieve high stereoselectivity. Enzymes such as aminopeptidases can be used in organic solvents to catalyze the formation of specific peptide bonds, offering exquisite control over the final product's stereochemistry. nih.gov For instance, Chemo-Enzymatic Peptide Synthesis (CEPS) utilizes specialized ligases to join peptide fragments under mild, aqueous conditions, a process that eliminates side reactions and racemization without the need for side-chain protecting groups. bachem.com This allows for the regio- and stereoselective synthesis of peptides that are difficult to produce efficiently through traditional stepwise methods. bachem.com

Green Synthesis: Traditional peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is notorious for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgnih.govresearchgate.net The principles of green chemistry are driving a shift towards more sustainable practices. peptide.com A key area of innovation is the replacement of these solvents with environmentally benign alternatives. Research has identified greener solvents such as propylene (B89431) carbonate and N-Butylpyrrolidone (NBP) that can be used in both solution- and solid-phase synthesis with comparable or superior results. rsc.orgresearchgate.net Future efforts will aim to expand the toolkit of green solvents and optimize reaction conditions to minimize waste, reduce energy consumption, and improve the atom economy of synthesizing simple dipeptides and their more complex counterparts. peptide.comnih.gov

Green Chemistry ApproachDescriptionKey Benefits
Solvent Replacement Substituting hazardous solvents (e.g., DMF, DCM) with greener alternatives like propylene carbonate, 2-MeTHF, or N-Butylpyrrolidone. rsc.orgresearchgate.netReduces toxicity and environmental impact.
Enzymatic Ligation Using enzymes (ligases) to form peptide bonds in aqueous solutions. bachem.comHigh stereoselectivity, mild reaction conditions, no need for protecting groups. bachem.com
Continuous Flow Synthesis Performing synthesis in continuous flow reactors instead of batch processes.Reduces waste, improves efficiency and control over reaction parameters.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate coupling and deprotection steps. mdpi.comShorter reaction times, potentially higher yields. mdpi.com

Advances in Integrated Analytical Platforms for Complex Peptide Mixtures

The accurate characterization of this compound and related peptide mixtures is crucial for quality control, stability assessment, and research. Future analytical platforms will integrate multiple advanced techniques to provide a comprehensive understanding of peptide samples.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) remain the gold standards for assessing purity and separating complex mixtures. ijpsjournal.commdpi.com Future trends involve the use of multi-dimensional chromatography, such as combining reversed-phase liquid chromatography (RPLC) with hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography (IEX), to achieve higher resolution for complex samples. mdpi.com

Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and sequencing. ijpsjournal.com High-resolution MS techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS will be increasingly used for detailed structural elucidation and identification of subtle modifications or degradation products. researchgate.net Other powerful techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the three-dimensional structure and conformation of peptides in solution. veeprho.com

Capillary Electrophoresis (CE): Offers high-efficiency separation of charged molecules based on their electrophoretic mobility, useful for detecting minor impurities and isomers. researchgate.net

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of peptides and monitor conformational changes that may occur due to environmental factors or degradation. ijpsjournal.com

Integrated platforms that combine these methods, such as LC-MS-NMR systems, will allow for a more complete and automated characterization of peptide samples from a single analysis.

Deeper Understanding of Peptide Degradation and Stabilization Mechanisms

Peptides are susceptible to various chemical and physical degradation pathways that can compromise their integrity and function. veeprho.comencyclopedia.pub The asparagine residue in this compound makes it particularly prone to a common degradation reaction: deamidation.

Degradation Pathways:

Deamidation: The side-chain amide of asparagine can undergo a base-catalyzed intramolecular cyclization to form a cyclic imide intermediate. sigmaaldrich.com This intermediate can then hydrolyze to form either the original aspartyl residue or, more commonly, an iso-aspartyl residue, which represents an isomeric impurity. sigmaaldrich.comnih.gov This process is highly dependent on pH and the sequence of adjacent amino acids. encyclopedia.pubsigmaaldrich.com

Hydrolysis: The peptide bond itself can be cleaved by water, a reaction that is often accelerated at extreme pH values. veeprho.com

Racemization: The chiral centers of the amino acid residues can lose their integrity, converting from one enantiomer (e.g., L-form) to a mixture of D- and L-forms. sigmaaldrich.com

Stabilization Strategies: Future research will focus on developing more effective strategies to prevent these degradation pathways. For a compound like this compound, this includes:

pH and Buffer Optimization: Identifying the optimal pH and buffer system to minimize the rate of deamidation and hydrolysis. encyclopedia.pub

Formulation with Excipients: Using stabilizing agents such as sugars, polyols, or specific amino acids to protect the peptide in solution or in a lyophilized (freeze-dried) state. americanpeptidesociety.org

Storage Conditions: Storing peptides in a lyophilized form at low temperatures (e.g., -20 °C or -80 °C) is a highly effective method to minimize degradation. veeprho.comsigmaaldrich.com

Degradation PathwayDescriptionRelevance to this compound
Deamidation Loss of the side-chain amide group from asparagine, often forming a cyclic imide intermediate and resulting in iso-aspartate impurities. encyclopedia.pubsigmaaldrich.comHigh. The asparagine residue is a primary site for this degradation. sigmaaldrich.com
Hydrolysis Cleavage of the peptide backbone by water, accelerated by acidic or basic conditions. veeprho.comModerate. A general degradation pathway for all peptides.
Racemization Conversion of L-amino acids to a mixture of D and L isomers, altering structure and function. sigmaaldrich.comModerate. Can occur under harsh pH conditions.
Oxidation Modification of certain amino acid side chains (e.g., Met, Cys, Trp) by oxygen.Low. Alanine (B10760859) and asparagine are not highly susceptible to oxidation.

Elucidation of Novel Biochemical Roles and Pathways in Model Organisms

While many dipeptides are simply intermediates in protein digestion and metabolism, some possess unique biological activities, acting as antioxidants, neurotransmitters, or pH buffers. study.comtaylorandfrancis.comnih.gov The future study of this compound could involve investigating its potential, yet undiscovered, biochemical roles.

Research could explore whether this dipeptide interacts with specific cellular transport systems or enzymes. For example, the metabolism of asparagine is a critical area of research, particularly in oncology, as some cancer cells are dependent on external sources of this amino acid. nih.govnih.gov L-asparaginase is an enzyme used as a chemotherapeutic agent precisely because it depletes circulating asparagine, starving cancer cells. nih.govresearchgate.net Future studies could use this compound or its individual stereoisomers as molecular probes to study asparagine transporters or the substrate specificity of enzymes involved in asparagine metabolism. nih.gov Such research in model organisms could reveal novel pathways or regulatory functions associated with simple dipeptides.

Application of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide research. mdpi.com These computational tools can analyze vast datasets to predict properties, optimize processes, and guide experimental design. oup.comresearchgate.net

For a compound like this compound, AI applications could include:

Predictive Modeling: ML models can predict physicochemical properties such as solubility, stability under various conditions, and potential toxicity based on the peptide's structure. mdpi.com This can accelerate formulation development.

Synthesis Optimization: AI algorithms can analyze data from thousands of synthesis reactions to predict the optimal conditions (e.g., solvents, coupling reagents, temperature) for producing a target peptide with high yield and purity, minimizing the number of costly and time-consuming experiments. nih.govmedium.com

Bioactivity Screening: While this compound is not known for a specific activity, AI models trained on large databases of peptide-protein interactions could perform in silico screening to predict potential binding affinities to various biological targets, potentially identifying novel and unexpected functions. mdpi.com

Analysis of Complex Data: Machine learning can be applied to analyze complex analytical data from techniques like MS and NMR to identify patterns, detect impurities, and characterize degradation products more efficiently than manual analysis. oup.com

By integrating AI, future research can move from a trial-and-error approach to a more predictive and targeted strategy for designing, synthesizing, and understanding peptides. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.